2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile
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Overview
Description
2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile is a chemical compound that features a quinazoline core structure substituted with a pyrrolidinyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a coupling reaction, typically involving a nitrile precursor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-Methyl-4-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}methyl)benzonitrile
- 2-({[2-Methyl-4-(pyrrolidin-1-yl)quinolin-4-yl]oxy}methyl)benzonitrile
Uniqueness
2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile is unique due to its specific substitution pattern and the presence of both quinazoline and benzonitrile moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
646450-61-5 |
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Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(2-methyl-4-pyrrolidin-1-ylquinazolin-7-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-7-3-2-6-16(17)13-22)8-9-19(20)21(24-15)25-10-4-5-11-25/h2-3,6-9,12H,4-5,10-11,14H2,1H3 |
InChI Key |
NRJLVGRHKKLXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3C#N)C(=N1)N4CCCC4 |
Origin of Product |
United States |
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